2-(Tert-butoxy)-5-fluorophenol
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Overview
Description
2-(Tert-butoxy)-5-fluorophenol is an organic compound that features a tert-butoxy group and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-5-fluorophenol typically involves the introduction of the tert-butoxy group and the fluorine atom onto the phenol ring. One common method involves the use of tert-butyl alcohol and a fluorinating agent under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired reaction pathway .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the fluorine atom or modify the tert-butoxy group.
Substitution: The fluorine atom or the tert-butoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(Tert-butoxy)-5-fluorophenol has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Tert-butoxy)-5-fluorophenol exerts its effects involves interactions with specific molecular targets and pathways. The tert-butoxy group and the fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: An organic compound with a similar butoxy group but different functional properties.
tert-Butyloxycarbonyl-protected amino acids: Compounds that feature the tert-butoxycarbonyl group and are used in peptide synthesis.
tert-Butyloxycarbonyl protecting group: A widely used protecting group in organic synthesis.
Uniqueness
2-(Tert-butoxy)-5-fluorophenol is unique due to the presence of both the tert-butoxy group and the fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C10H13FO2 |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
5-fluoro-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13FO2/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6,12H,1-3H3 |
InChI Key |
YKTZYUIVBOLSOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)F)O |
Origin of Product |
United States |
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